molecular formula C19H19FN4O4S B2667281 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide CAS No. 1170968-06-5

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2667281
CAS No.: 1170968-06-5
M. Wt: 418.44
InChI Key: DTMGFKWAEFCEDO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of functional groups such as the fluorophenyl, methoxy, and sulfamoylphenethyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorobenzene derivative is introduced to the pyrazole ring.

    Methoxylation: The methoxy group is typically introduced via nucleophilic substitution reactions using methanol or methoxide ions.

    Sulfamoylation: The sulfamoylphenethyl group is introduced through sulfonamide formation, where a sulfonyl chloride reacts with an amine group under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative or an acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-sensitive enzymes, while the pyrazole ring could interact with various protein targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but different substitution pattern.

    4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide: Lacks the fluorophenyl group.

    1-(4-chlorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide: Chlorine instead of fluorine.

Uniqueness

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorophenyl group can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S/c1-28-17-12-24(15-6-4-14(20)5-7-15)23-18(17)19(25)22-11-10-13-2-8-16(9-3-13)29(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMGFKWAEFCEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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